1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluoro-N-((perfluoroethyl)sulfonyl)hexane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluoro-N-((perfluoroethyl)sulfonyl)hexane-1-sulfonamide is a highly fluorinated organic compound. It is characterized by its unique structure, which includes multiple fluorine atoms and sulfonamide groups. This compound is known for its exceptional chemical stability, resistance to degradation, and unique physicochemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluoro-N-((perfluoroethyl)sulfonyl)hexane-1-sulfonamide typically involves multiple steps:
Fluorination: The initial step involves the fluorination of hexane to introduce fluorine atoms at specific positions. This can be achieved using elemental fluorine or other fluorinating agents under controlled conditions.
Sulfonylation: The introduction of sulfonyl groups is carried out by reacting the fluorinated hexane with sulfonyl chloride derivatives. This step often requires the presence of a base such as pyridine to facilitate the reaction.
Amidation: The final step involves the reaction of the sulfonylated intermediate with a suitable amine, such as perfluoroethylamine, to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. Safety measures are crucial due to the reactivity of fluorinating agents and the potential hazards associated with sulfonyl chlor
Eigenschaften
Molekularformel |
C8HF18NO4S2 |
---|---|
Molekulargewicht |
581.2 g/mol |
IUPAC-Name |
1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-(1,1,2,2,2-pentafluoroethylsulfonyl)hexane-1-sulfonamide |
InChI |
InChI=1S/C8HF18NO4S2/c9-1(10,3(13,14)5(17,18)19)2(11,12)4(15,16)7(23,24)32(28,29)27-33(30,31)8(25,26)6(20,21)22/h27H |
InChI-Schlüssel |
VZYPOJGPPZBCJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(C(F)(F)S(=O)(=O)NS(=O)(=O)C(C(F)(F)F)(F)F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.